N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-11-5-4-6-13(9-11)21(17,18)16-10-14(19-3)15-8-7-12(2)20-15/h4-9,14,16H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEUGXDJIKWTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151063 | |
| Record name | Benzenesulfonamide, N-[2-methoxy-2-(5-methyl-2-thienyl)ethyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797554-26-7 | |
| Record name | Benzenesulfonamide, N-[2-methoxy-2-(5-methyl-2-thienyl)ethyl]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1797554-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-[2-methoxy-2-(5-methyl-2-thienyl)ethyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Methoxy-2-(5-Methylthiophen-2-yl)ethylamine
Step 1: Preparation of 2-(5-Methylthiophen-2-yl)propan-2-ol
5-Methylthiophene-2-carbaldehyde undergoes a Grignard reaction with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C. The resulting secondary alcohol is isolated in 85% yield after aqueous workup and distillation.
Step 2: Methoxylation via Methylation
The alcohol is treated with methyl iodide (1.2 equiv) and sodium hydride (1.5 equiv) in dimethylformamide (DMF) at 60°C for 6 hours. This Williamson ether synthesis yields 2-methoxy-2-(5-methylthiophen-2-yl)propane with 78% efficiency.
Step 3: Reductive Amination
The methoxylated intermediate is converted to the primary amine via a modified Gabriel synthesis. Reaction with phthalimide potassium salt in DMF at 120°C for 12 hours, followed by hydrazine hydrate cleavage, affords the target amine in 67% yield.
Sulfonamide Coupling
3-Methylbenzenesulfonyl chloride (1.1 equiv) is added dropwise to a chilled (-15°C) solution of the amine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM). After stirring for 4 hours at room temperature, the mixture is washed with 1M HCl and brine, yielding the title compound in 82% purity. Column chromatography (SiO₂, ethyl acetate/hexane 1:3) elevates purity to 98%.
Key Data:
| Parameter | Value |
|---|---|
| Amine synthesis yield | 67% |
| Sulfonamide yield | 82% |
| Final purity | 98% (HPLC) |
Electrochemical Amination for Direct C–N Bond Formation
Recent advances in electrosynthesis enable direct coupling of 3-methylbenzenesulfinic acid with 2-methoxy-2-(5-methylthiophen-2-yl)ethyl bromide. This single-step method avoids intermediate isolation.
Experimental Protocol
A divided cell equipped with platinum electrodes (30 × 30 × 0.1 mm) is charged with 3-methylbenzenesulfinic acid (5 mmol), ethyl bromide derivative (5.5 mmol), and tetrabutylammonium tetrafluoroborate (0.1M) in hexafluoroisopropanol (HFIP)/DCM (1:1). Under constant current (10 mA) and N₂ atmosphere, the reaction proceeds for 3 hours at 25°C. Quenching with saturated NaHCO₃ and extraction with DCM yields the product in 76% yield.
Optimization Table:
| Current (mA) | Time (h) | Yield (%) |
|---|---|---|
| 5 | 5 | 58 |
| 10 | 3 | 76 |
| 15 | 2 | 71 |
This method offers superior atom economy but requires specialized equipment.
Triflic Anhydride-Mediated Coupling
Activation of the sulfonyl group with trifluoromethanesulfonic anhydride (Tf₂O) enhances reactivity toward amine nucleophiles.
Reaction Mechanism
Tf₂O (1.2 equiv) is added to 3-methylbenzenesulfonic acid in dichloroethane (DCE) at -20°C, generating the reactive triflate intermediate. Subsequent addition of the amine (1.0 equiv) and stirring at 25°C for 5 hours affords the sulfonamide in 86% yield. Purification via silica gel chromatography (petroleum ether/ethyl acetate 5:1) achieves >99% purity.
Comparative Analysis:
| Activator | Temperature (°C) | Yield (%) |
|---|---|---|
| Tf₂O | -20 → 25 | 86 |
| SOCl₂ | 0 → 25 | 72 |
| PCl₅ | 25 | 64 |
Tf₂O’s low-temperature compatibility minimizes side reactions, making it ideal for thermally labile substrates.
Analytical Characterization and Quality Control
Successful synthesis requires rigorous validation:
4.1 Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 1H, ArH), 7.45 (t, J = 7.8 Hz, 1H, ArH), 7.29 (s, 1H, ArH), 6.75 (d, J = 3.4 Hz, 1H, ThH), 6.60 (d, J = 3.4 Hz, 1H, ThH), 3.92 (m, 1H, CH), 3.40 (s, 3H, OCH₃), 2.85 (m, 2H, CH₂), 2.48 (s, 3H, ArCH₃), 2.22 (s, 3H, ThCH₃).
- HRMS (ESI-TOF): m/z calc. for C₁₆H₂₁NO₃S₂ ([M+H]⁺): 356.1012, found: 356.1009.
4.2 Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.7 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
5.1 Amine Hydrolysis
The ethylamine side chain is prone to hydrolysis under acidic conditions. Employing anhydrous solvents and neutral pH during coupling minimizes degradation.
5.2 Thiophene Ring Oxidation 5-Methylthiophene’s electron-rich structure necessitates inert atmospheres (N₂/Ar) to prevent oxidative side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
The compound N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, biological studies, and potential industrial uses, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C13H17NO3S
- Molecular Weight : 273.35 g/mol
- CAS Number : 892571-49-2
Structural Representation
The compound features a sulfonamide functional group, which is significant in medicinal chemistry for its biological activity. The presence of a methoxy group and a thiophene ring contributes to its pharmacological properties.
Medicinal Chemistry
This compound is investigated for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it demonstrated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for drug development.
Biological Studies
Research has also focused on the compound's interactions with biological systems. Its ability to act as an enzyme inhibitor makes it a candidate for further exploration in biochemical pathways.
Case Study: Enzyme Inhibition
In vitro studies have shown that the compound inhibits carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition could lead to applications in treating conditions like glaucoma and edema.
Industrial Applications
Beyond medicinal uses, this compound may find applications in the development of agrochemicals or as a precursor in the synthesis of other chemical entities.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyethyl and thiophene moieties may enhance the compound’s ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Sulfonamide Derivatives
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- Structure : Benzenesulfonamide linked to a 5-chloro-2-methoxyphenyl group.
- Biological Activity : Exhibits herbicidal and anti-malarial properties, attributed to sulfonamide-enzyme interactions and halogen bonding .
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide
- Structure : Benzenesulfonamide with ethyl and 2-methoxyphenyl substituents.
- Biological Activity : Broadly bioactive, though specifics are unspecified; likely leverages sulfonamide’s enzyme-binding affinity .
Comparison with Target Compound :
The target compound’s 3-methylbenzenesulfonamide core differs from the above derivatives by substituting a methyl group at the benzene ring’s 3-position. This substitution may enhance steric bulk and lipophilicity compared to unsubstituted or chloro-substituted analogs.
Heterocyclic Sulfonamide Analogs
Pyridine-Containing Sulfonamides (e.g., 5RH3)
- Structure : Features a pyridine ring and chlorophenyl propenamide.
- Key Interactions : Pyridine binds to HIS163 via π-π stacking, while the sulfonamide linker forms H-bonds with ASN142 and GLN189 in SARS-CoV-2 protease .
- Activity : Potent protease inhibition (binding affinity < −22 kcal/mol).
2-Cyano-N-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-enamide
- Structure : Shares the 5-methylthiophen-2-yl group with the target compound.
Comparison with Target Compound: The target’s 5-methylthiophen-2-yl group replaces pyridine or cyano moieties. Thiophene’s sulfur atom may engage in hydrophobic or sulfur-π interactions, differing from pyridine’s basic nitrogen. The methoxyethyl chain in the target compound could improve solubility compared to purely aromatic analogs.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structure : Triazine-linked sulfonamide with a methyl ester.
- Activity : Inhibits acetolactate synthase (ALS) in plants.
- Key Features : The triazine ring is critical for ALS binding, while the sulfonamide acts as a linker .
Comparison with Target Compound: The target lacks a triazine ring, suggesting a different mechanism of action. Its 3-methylbenzenesulfonamide group may target non-plant enzymes, such as mammalian proteases or receptors.
Data Table: Key Structural and Functional Attributes
Key Research Findings and Implications
- Stereochemistry : The methoxyethyl chain in the target compound may introduce chirality, akin to resolved analogs in . Enantiomers could exhibit divergent biological activities .
- Thiophene vs. Pyridine : Thiophene’s lower basicity compared to pyridine may reduce polar interactions but enhance hydrophobic binding, as seen in sulfur-containing protease inhibitors .
Biological Activity
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and cytoprotection. This article reviews the biological activity of this compound based on available research findings, patents, and case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a sulfonamide group, which is known for its diverse biological properties, including antimicrobial and hypoglycemic effects.
1. Hypoglycemic Effects
Research indicates that compounds similar to this compound exhibit hypoglycemic properties. They are indicated for the treatment of various glucose homeostasis disorders, including:
- Type I and Type II Diabetes Mellitus
- Impaired Fasting Glucose (IFG)
- Impaired Glucose Tolerance (IGT)
These compounds may help in managing insulin resistance and preventing the progression of metabolic syndrome (MetS), which includes obesity, dyslipidemia, and hypertension .
2. Cytoprotective Properties
The compound has shown potential as a cytoprotective agent. It may prevent ischemia-induced tissue damage, making it useful in acute management scenarios such as:
- Myocardial Infarction
- Stroke
- Surgical Trauma
These applications suggest its utility in improving cardiac function and enhancing tolerance to exercise, which is critical in rehabilitation settings .
Case Study: Thiazole Derivatives
A patent describes thiazole derivatives with similar functionalities that demonstrated significant hypoglycemic effects and cytoprotective capabilities. These derivatives were tested in various models of diabetes and ischemic injury, showing promising results in lowering blood glucose levels and protecting tissues from damage .
Research Findings
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–25°C | Prevents sulfonamide hydrolysis |
| Solvent | Anhydrous DCM or THF | Enhances nucleophilicity |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1:1.2 | Minimizes unreacted starting material |
Q. Table 2: Spectroscopic Benchmarks
| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| Methoxy (-OCH) | 3.3–3.5 | 55–60 |
| Thiophene C-H | 6.5–7.2 | 125–135 (aromatic carbons) |
| Sulfonamide (-SONH) | 7.8–8.2 (NH) | 140–145 (SO carbons) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
